molecular formula C12H9ClN2O3S2 B2902800 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921539-12-0

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No. B2902800
M. Wt: 328.79
InChI Key: WDYMKXFMGMOGKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described using a p-methoxybenzyl (PMB) protection/deprotection approach . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . The PMB group was easily and selectively removed in 68–98% yield using TFA in DCM .

Scientific Research Applications

Application Summary

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide

has been identified as a novel antithrombotic agent. Thrombosis, the formation of blood clots within blood vessels, can lead to serious conditions such as stroke, heart attack, and pulmonary embolism. Inhibition of coagulation factors is crucial for preventing thrombotic events. This compound specifically targets Factor Xa (FXa), a key enzyme involved in the coagulation cascade .

Experimental Procedures

Mechanism of Action

  • Oral Bioavailability : The neutral ligand chlorothiophene interacts with the S1 subsite, allowing for good oral bioavailability and high potency .

Results and Outcomes

Efficacy and Clinical Development

  • Antithrombotic Effects : Inhibition of FXa decreases thrombin generation, preventing thrombotic events without affecting existing thrombin levels .
  • Clinical Development : Compound 5 (5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide) is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Future Directions

Indole derivatives, which include 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S2/c13-10-3-4-12(19-10)20(17,18)15-8-1-2-9-7(5-8)6-11(16)14-9/h1-5,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMKXFMGMOGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide

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